6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid
Description
6-[(2,5-Difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound featuring a bicyclic core (azaspiro[3.4]octane) with a 2,5-difluorophenylmethyl substituent and a carboxylic acid group. The spiro architecture confers conformational rigidity, which can enhance target binding specificity and metabolic stability. The fluorine atoms on the phenyl ring likely improve lipophilicity and resistance to oxidative metabolism, making this compound a candidate for drug discovery, particularly in enzyme inhibition or receptor modulation .
The carboxylic acid moiety enables salt formation (e.g., hydrochloride salts) or conjugation to other pharmacophores, as seen in patent examples .
Properties
IUPAC Name |
6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c16-11-2-3-13(17)10(6-11)7-18-8-12(14(19)20)15(9-18)4-1-5-15/h2-3,6,12H,1,4-5,7-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHOOIZUTHOCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the difluorophenyl group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halides (for nucleophilic substitution) or electrophiles (for electrophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features and Modifications
The following table summarizes critical differences between the target compound and its analogs:
Functional Group Impact on Activity and Solubility
- Fluorine Substitution: The 2,5-difluorophenyl group in the target compound enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogs (e.g., benzyl derivatives in ). Fluorine’s electronegativity may also influence electronic properties of adjacent groups .
- Carboxylic Acid vs. Esters : The free carboxylic acid (target compound) offers hydrogen-bonding capacity for target engagement, while esters (e.g., ethyl in ) act as prodrugs with better membrane permeability.
- Protecting Groups : tert-Butyl carbamate (Boc) protection () simplifies synthesis by preventing unwanted side reactions, whereas Fmoc-protected analogs () are useful in solid-phase peptide synthesis.
Patent-Based Analogs and Therapeutic Potential
Compounds from EP 4 374 877 A2 () feature trifluoromethyl and hydroxyl substituents on the spiro system, suggesting applications in targeting inflammatory or oncological pathways. For example:
- 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide: This analog demonstrates how hydroxyl and trifluoromethyl groups enhance solubility and binding to hydrophobic enzyme pockets .
- Iodinated derivatives () highlight the use of halogens for radiolabeling or enhancing steric bulk.
Physicochemical and Pharmacokinetic Profiles
- Hydrochloride Salt (): The ionic form increases aqueous solubility (critical for IV administration) but may reduce oral bioavailability due to poor intestinal absorption.
Biological Activity
6-[(2,5-Difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid is a compound of interest due to its potential biological activities, particularly as a dopamine D3 receptor antagonist. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H15F2N
- Molecular Weight : 235.26 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its effects on multiple biological pathways.
Dopamine D3 Receptor Antagonism
Research indicates that this compound acts as a selective antagonist for the dopamine D3 receptor. This receptor is implicated in several neuropsychiatric disorders, including addiction and schizophrenia. By inhibiting D3 receptor activity, the compound may help modulate dopaminergic signaling pathways, potentially offering therapeutic benefits in treating these conditions .
In Vitro Studies
A study conducted on various spirocyclic compounds demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on cancer cell lines. The minimum inhibitory concentration (MIC) values were determined using the resazurin microtiter plate assay, indicating potent antitumor activity .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 6-Azaspiro[3.4]octane derivative | 0.016 | Antitubercular |
| This compound | TBD | Antagonist |
Case Studies
- Antitubercular Activity : A derivative of the spiro compound was tested against Mycobacterium tuberculosis H37Rv, showing promising results with an MIC of 0.016 μg/mL, suggesting a strong potential for development as an antitubercular agent .
- Neuropharmacological Effects : In preclinical models, compounds targeting the D3 receptor have shown efficacy in reducing drug-seeking behavior in animal models of addiction, indicating that this compound may similarly influence behavioral outcomes related to substance use disorders .
The primary mechanism through which this compound exerts its biological effects appears to be through modulation of neurotransmitter systems, particularly by antagonizing dopamine receptors. This modulation can lead to altered neuronal excitability and neurotransmission dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
